molecular formula C4H3ClN2O2 B1419775 3-Chloroisoxazole-5-carboxamide CAS No. 272773-14-5

3-Chloroisoxazole-5-carboxamide

Cat. No.: B1419775
CAS No.: 272773-14-5
M. Wt: 146.53 g/mol
InChI Key: ZYKWVWLGJYFPAC-UHFFFAOYSA-N
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Description

3-Chloroisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst, leading to the formation of the isoxazole ring . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic strategies is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .

Chemical Reactions Analysis

Mechanism of Action

Biological Activity

3-Chloroisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The introduction of various substituents can significantly alter their biological profiles.

Synthesis of this compound

The synthesis of 3-chloroisoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. The chlorination step introduces a chlorine atom at the 3-position, enhancing the compound's reactivity and biological properties. Various synthetic pathways have been documented, emphasizing the versatility of isoxazole chemistry .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HCT116 (Colon Cancer)12.2Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15.0Inhibition of DNA synthesis

These results suggest that this compound may interfere with critical cellular processes involved in cancer proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes:

Compound COX-2 Inhibition IC50 (µM)
This compound9.0
Aspirin20.0

The selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • COX Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.

Case Studies

Several studies have investigated the therapeutic potential of isoxazole derivatives, including this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to untreated controls.
    • Findings : The compound activated caspase-3 and increased levels of pro-apoptotic proteins.
  • Inflammation Model in Rats : In an animal model using carrageenan-induced paw edema, administration of the compound significantly reduced inflammation compared to control groups.
    • Findings : Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloroisoxazole-5-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling chlorinated isoxazole carboxylic acids with appropriate amines. For example, a general procedure involves reacting 5-chloroisoxazole-3-carboxylic acid with a substituted aniline derivative in the presence of coupling agents like HATU or DCC. Reaction optimization can include:

  • Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Using anhydrous DMF or THF to enhance reagent solubility.
  • Catalytic additives : Adding DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
    Yields (~18–25%) are often low due to steric hindrance from the chloro substituent; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or aerosols.
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or degradation.
  • Toxicity Mitigation : Avoid exposure to moisture or acidic conditions, which may release toxic HCl gas. Consult safety data sheets (SDS) for specific hazard statements (e.g., H315, H319) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and carboxamide NH signals (δ ~10.3 ppm, broad).
    • ¹³C NMR : Confirm carbonyl (δ ~169 ppm) and isoxazole ring carbons (δ ~95–160 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₇H₅ClN₂O₂: 185.0123).
  • FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase).
  • Assay Conditions : Standardize protocols (e.g., mitochondrial assays using isolated mouse liver mitochondria in sucrose-Tris buffer, pH 7.4) to ensure reproducibility .
  • Structure Confirmation : Use X-ray crystallography to verify stereochemistry and substituent positioning, which can dramatically alter activity .

Q. What strategies are recommended for optimizing the pharmacological profile of this compound in vivo?

Methodological Answer:

  • Pharmacokinetic Studies :
    • Assess metabolic stability using liver microsomes (human or murine) and LC-MS/MS quantification.
    • Evaluate bioavailability via oral gavage in rodent models (e.g., C57BL/6J mice) with plasma sampling over 24h.
  • Target Engagement : Use zebrafish embryo models to screen for toxicity and efficacy (e.g., mitochondrial membrane potential assays with Rh123 dye) .

Q. How can computational methods guide the design of this compound analogs with improved selectivity?

Methodological Answer:

  • Docking Studies : Model interactions with target proteins (e.g., MAP kinases) using AutoDock Vina. Focus on halogen bonding between the chloro group and kinase hinge regions.
  • QSAR Analysis : Corrogate electronic parameters (Hammett σ constants) with bioactivity to predict substituent effects .
  • MD Simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100-ns trajectories.

Method Development Questions

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 185→140 (quantifier) and 185→95 (qualifier).
  • Sample Preparation : Extract plasma samples via protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) .

Q. How can researchers mitigate synthetic byproducts during large-scale preparation of this compound?

Methodological Answer:

  • Process Optimization :
    • Replace DMF with less toxic solvents (e.g., 2-MeTHF) to improve scalability.
    • Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • Byproduct Identification : Employ UPLC-QTOF to detect impurities (e.g., dimerization products) and adjust stoichiometry .

Properties

IUPAC Name

3-chloro-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKWVWLGJYFPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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